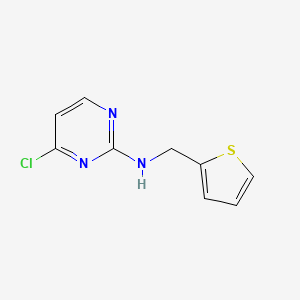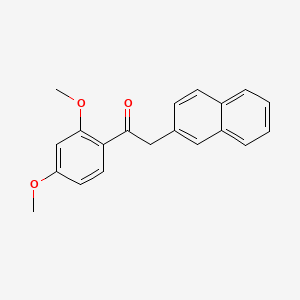
Niobium boride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium boride is a highly covalent refractory ceramic material with a hexagonal crystal structure. It is known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. These properties make this compound a valuable material in various high-temperature and high-stress applications.
準備方法
Niobium boride can be synthesized through several methods:
Stoichiometric Reaction: This involves the direct reaction between niobium and boron at high temperatures. This method allows for precise control over the stoichiometry of the resulting compound.
Metallothermic Reduction: This method involves the reduction of niobium oxides (such as niobium pentoxide) with boron oxides in the presence of a reducing agent like magnesium. The reaction is as follows[ \text{Nb}_2\text{O}_5 + 2 \text{B}_2\text{O}_3 + 11 \text{Mg} \rightarrow 2 \text{NbB}_2 + 11 \text{MgO} ] Excess magnesium and boron oxide are often used to ensure complete reduction of niobium oxide.
Borothermal Reduction: This involves the reduction of niobium oxides with elemental boron at high temperatures. Variations of this method include using molten salts to facilitate the reaction and produce nanocrystals of this compound.
化学反応の分析
Niobium boride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized at high temperatures to form niobium oxides. This reaction is typically carried out in an oxygen-rich environment.
Reduction: this compound can be reduced to elemental niobium and boron under specific conditions, such as in the presence of a strong reducing agent.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, altering the properties of the compound.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or magnesium for reduction, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Niobium boride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Research is ongoing into the potential use of this compound in biomedical applications, such as in the development of biocompatible materials for implants and prosthetics.
Industry: this compound is used in the aerospace industry for high-temperature applications, such as in rocket propulsion systems and hypersonic flight. Its hardness and wear resistance make it suitable for cutting tools and protective coatings.
作用機序
The mechanism by which niobium boride exerts its effects is primarily through its unique combination of mechanical, thermal, and electrical properties. At the molecular level, the covalent bonding between niobium and boron atoms contributes to its high hardness and stability. The hexagonal crystal structure allows for efficient thermal and electrical conductivity, making it suitable for high-temperature and high-stress applications.
類似化合物との比較
Niobium boride can be compared with other similar compounds, such as titanium boride, zirconium boride, hafnium boride, and tantalum boride. These compounds share similar properties, such as high hardness, high melting points, and good thermal and electrical conductivity. this compound is unique in its specific combination of properties, making it particularly suitable for certain applications where other borides may not perform as well.
Titanium Boride: Known for its high hardness and thermal stability, but with slightly lower electrical conductivity compared to this compound.
Zirconium Boride: Similar in hardness and thermal properties, but with different oxidation resistance.
Hafnium Boride: Exhibits higher density and melting point, but with lower electrical conductivity.
Tantalum Boride: Comparable in many properties, but this compound often has better thermal conductivity.
This compound’s unique combination of properties makes it a valuable material in various high-performance applications, distinguishing it from other borides.
特性
CAS番号 |
12653-77-9 |
|---|---|
分子式 |
C16H14O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






